Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate
Description
Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyrrolidine group at the 6-position and an ethyl carbamate moiety at the 3-methyl position. This scaffold is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and bromodomain-targeting agents . The pyrrolidine group may enhance solubility and metabolic stability, while the carbamate moiety can modulate bioavailability and target binding .
Properties
IUPAC Name |
ethyl N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-2-21-13(20)14-9-12-16-15-10-5-6-11(17-19(10)12)18-7-3-4-8-18/h5-6H,2-4,7-9H2,1H3,(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIPQWJHJKGPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NN=C2N1N=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate typically involves multiple steps, starting with the formation of the triazolopyridazine core This can be achieved through cyclization reactions involving hydrazine and appropriate precursors
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions may involve nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit notable antimicrobial properties. Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate may possess similar characteristics due to its structural components.
Case Study : A study on related triazole compounds demonstrated effective inhibition against various pathogens, including strains resistant to conventional antibiotics. This suggests potential applications in developing new antimicrobial agents targeting resistant bacterial infections .
Anticancer Properties
The triazole ring system is frequently associated with anticancer activity. This compound has been evaluated for its cytotoxic effects on cancer cell lines.
Findings : In vitro studies showed that similar compounds exhibited significant cytotoxicity against several cancer types, with IC50 values indicating potency in inhibiting cell growth . The mechanism of action may involve apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
Compounds containing pyrrolidine and triazole moieties have been investigated for their neuropharmacological effects, particularly as potential treatments for neurodegenerative diseases.
Mechanism : The compound may act as a monoamine oxidase inhibitor (MAOI), which is crucial for regulating neurotransmitter levels in the brain. Similar derivatives have shown promising results in enhancing neurotransmitter availability, potentially aiding in conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The following table summarizes key findings related to its structural components:
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Pyrrolidine | High | 0.015 | Enhances binding affinity to targets |
| Triazole | Moderate | 0.045 | Critical for biological activity |
| Alkyl group | Low | >100 | Modulates solubility and permeability |
Mechanism of Action
The mechanism by which Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Pyrrolidine vs. Indole/CF₃ Groups : The target compound’s pyrrolidine may improve solubility over hydrophobic groups like trifluoromethyl (compound 6) while retaining binding affinity .
- Carbamate vs. Sulfonyl/Amide Moieties : Ethyl carbamate (target) contrasts with sulfonyl (compound 29) or amide (compound 34) groups in , which influence metabolic stability and potency .
Pharmacological and Physicochemical Properties
- Metabolic Stability : The pyrrolidine group in the target compound may reduce susceptibility to oxidative metabolism compared to methyl or ethyl groups in ’s analogs .
- Cytotoxicity : While the target compound’s cytotoxicity is unreported, analogs like compound 24 () show moderate activity (IC₅₀ ~5 μg/ml), suggesting substituent-dependent effects .
Biological Activity
Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure that includes a pyrrolidine moiety and a triazolo-pyridazine framework. The chemical formula is C_{12}H_{17N_5O with a molecular weight of approximately 253.3 g/mol. The presence of the triazole ring is crucial for its biological activity, as many derivatives of triazoles exhibit significant pharmacological properties.
Antitumor Activity
Research indicates that compounds with triazole structures often display noteworthy antitumor properties. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines effectively. A study focusing on similar compounds demonstrated that triazole derivatives could inhibit BRAF(V600E) mutations associated with melanoma, suggesting a potential pathway for this compound's antitumor efficacy .
Anti-inflammatory Properties
This compound has also been evaluated for anti-inflammatory activity. Compounds in this category have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical in inflammatory responses. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of similar triazole derivatives has been documented extensively. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes. For instance, studies have shown that certain triazole compounds exhibit significant activity against Gram-positive bacteria and fungi . This activity may extend to the compound , warranting further investigation.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key modifications can enhance its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 4-position of the triazole ring | Increases antitumor activity |
| Variation in alkyl chain length on pyrrolidine | Affects bioavailability and receptor binding affinity |
| Introduction of halogen atoms | Can enhance antimicrobial properties |
Case Studies
- Antitumor Efficacy : A study evaluated a series of triazole derivatives against various cancer cell lines. The results indicated that modifications to the pyrrolidine moiety significantly enhanced cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231). The best-performing compound exhibited an IC50 value lower than 10 µM .
- Anti-inflammatory Effects : In vivo studies demonstrated that related compounds could reduce inflammation markers in animal models induced by lipopolysaccharides (LPS). The reduction in TNF-α levels was statistically significant compared to controls .
- Antimicrobial Testing : A recent investigation into the antimicrobial properties showed that certain triazole derivatives displayed effective inhibition against ESKAPE pathogens, highlighting their potential as new antimicrobial agents .
Q & A
Q. Q1. What are the common synthetic routes for [1,2,4]triazolo[4,3-b]pyridazine derivatives, and how can structural analogs be tailored for specific research applications?
Methodological Answer:
- Core Synthesis: The [1,2,4]triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclization of hydrazinylpyridazine precursors. For example, 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is prepared by reacting 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate or triethyl orthoacetate under reflux conditions .
- Functionalization: The pyrrolidin-1-yl and carbamate groups are introduced via nucleophilic substitution (e.g., replacing chlorine with pyrrolidine) and carbamate coupling reactions, respectively. Reaction yields depend on solvent polarity, temperature, and catalyst choice .
- Characterization: Use NMR (¹H/¹³C) to confirm substituent positions, LC-MS for purity (>95%), and X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Advanced Optimization of Reaction Conditions
Q. Q2. How can researchers optimize reaction yields for multi-step syntheses involving triazolopyridazine intermediates?
Methodological Answer:
- Key Steps:
- Intermediate Purification: Employ flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate intermediates like ethyl N-benzoyl-glycinates .
- Catalyst Screening: Test bases (e.g., K₂CO₃, NaH) for carbamate coupling efficiency .
- Temperature Control: Use microwave-assisted synthesis to reduce reaction times (e.g., 2 hours vs. 16 hours for azide reductions) .
- Yield Improvement: Monitor reactions via TLC and optimize stoichiometry (e.g., 7.5 equiv. of azido(trimethyl)silane for cycloadditions) .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q3. What strategies are used to evaluate the cytotoxic potential of triazolopyridazine derivatives, and how do structural modifications influence bioactivity?
Methodological Answer:
- Assays: Screen compounds against cancer cell lines (e.g., HepG2) using MTT assays, with adriamycin (IC₅₀: 1.2 μg/mL) as a positive control. IC₅₀ values <10 μM indicate promising cytotoxicity .
- SAR Insights:
- Pyrrolidine Substitution: Enhances solubility and membrane permeability compared to bulkier groups (e.g., cyclobutyl) .
- Carbamate Linkers: Improve metabolic stability over ester analogs .
- Contradictions: Discrepancies in cytotoxicity (e.g., compound 24 > 23 in HepG2) may arise from differences in electron-withdrawing/donating substituents or steric effects .
Handling and Safety Protocols
Q. Q4. What safety measures are critical when handling halogenated triazolopyridazine precursors?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, chemical goggles, and flame-retardant lab coats. Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
- Storage: Store chlorinated intermediates (e.g., 6-chloro derivatives) in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb spills using Celite® .
Computational and Mechanistic Studies
Q. Q5. How can in silico modeling guide the design of triazolopyridazine-based enzyme inhibitors?
Methodological Answer:
- Target Selection: Dock compounds into crystal structures of enzymes (e.g., lanosterol-14α-demethylase, tyrosine kinases) using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol .
- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues, π-π stacking with hydrophobic pockets) .
- Validation: Cross-validate docking results with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
Resolving Data Contradictions in Bioactivity
Q. Q6. How should researchers address discrepancies in cytotoxicity data between structurally similar analogs?
Methodological Answer:
- Systematic Analysis:
- Purity Verification: Re-test compounds with HPLC to rule out impurity-driven artifacts .
- Assay Reproducibility: Repeat assays across multiple cell lines (e.g., HepG2 vs. MCF-7) and labs .
- Solubility Checks: Use DMSO stock solutions ≤0.1% to avoid solvent toxicity .
- Mechanistic Studies: Perform RNA-seq or proteomics to identify off-target effects (e.g., kinase inhibition vs. DNA intercalation) .
Analytical Method Development
Q. Q7. What advanced techniques are recommended for quantifying trace impurities in triazolopyridazine derivatives?
Methodological Answer:
- HPLC-MS: Use C18 columns (3.5 μm, 4.6 × 150 mm) with acetonitrile/water gradients (0.1% formic acid) at 254 nm. Detect impurities at ppm levels with Q-TOF mass analyzers .
- NMR Spiking: Add authentic standards (e.g., unreacted hydrazinylpyridazine) to ¹H NMR samples to confirm impurity identity .
Stability and Degradation Profiling
Q. Q8. How can researchers assess the hydrolytic stability of the carbamate group under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate compounds in PBS (pH 7.4, 37°C) for 72 hours. Monitor degradation via LC-MS; >90% intact compound indicates suitability for in vivo studies .
- Mechanistic Insights: Use DFT calculations to evaluate carbamate hydrolysis activation energies. Substituents with electron-withdrawing groups (e.g., -CF₃) enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
